PC Azido-PEG11-NHS carbonate ester
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Overview
Description
PC Azido-PEG11-NHS carbonate ester is a versatile compound widely used in the field of chemical biology and drug development. It is a PEG-based linker that contains both azide and NHS ester functional groups, making it suitable for various click chemistry reactions. This compound is particularly useful in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and in labeling primary amines on proteins and other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PC Azido-PEG11-NHS carbonate ester typically involves the reaction of PEG11-NHS with an azide-containing compound under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, with a catalyst to facilitate the formation of the carbonate ester bond.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical synthesis using reactors designed to handle high volumes of reagents. The process is optimized to ensure high purity and yield, with rigorous quality control measures in place to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: PC Azido-PEG11-NHS carbonate ester undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the coupling of the azide group with an alkyne group in the presence of a copper catalyst.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction does not require a catalyst and involves the coupling of the azide group with a strained alkyne group.
Nucleophilic Substitution: The NHS ester group can react with nucleophiles such as amines to form amide bonds.
Common Reagents and Conditions:
CuAAC: Copper(I) bromide, tris(benzyltriazolylmethyl)amine (TBTA), and a suitable solvent such as THF or water.
SPAAC: No catalyst is required, but the reaction is often performed in aqueous or organic solvents.
Nucleophilic Substitution: Amines, organic solvents, and mild reaction conditions.
Major Products Formed:
CuAAC: Triazole-linked products.
SPAAC: Triazole-linked products.
Nucleophilic Substitution: Amide-linked products.
Scientific Research Applications
PC Azido-PEG11-NHS carbonate ester is extensively used in scientific research due to its versatility and efficiency in click chemistry reactions. Its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the labeling and modification of biomolecules such as proteins and nucleic acids.
Medicine: Utilized in the development of PROTACs for targeted protein degradation, which has potential therapeutic applications.
Industry: Applied in the production of diagnostic reagents and drug delivery systems.
Mechanism of Action
The mechanism by which PC Azido-PEG11-NHS carbonate ester exerts its effects involves its functional groups:
Azide Group: Participates in click chemistry reactions, forming stable triazole rings.
NHS Ester Group: Reacts with nucleophiles to form amide bonds, facilitating the conjugation of biomolecules.
Molecular Targets and Pathways:
Proteins: Targets primary amines on proteins for labeling or modification.
Nucleic Acids: Targets amine-modified nucleic acids for labeling or conjugation.
Comparison with Similar Compounds
PC Azido-PEG11-NHS carbonate ester is unique due to its dual functionality, allowing it to participate in both CuAAC and SPAAC reactions without the need for a catalyst. Similar compounds include:
Azido-PEG4-NHS carbonate ester: Shorter PEG chain, used in similar applications but with different reaction kinetics.
Azido-PEG20-NHS carbonate ester: Longer PEG chain, providing increased solubility and flexibility in applications.
Biological Activity
PC Azido-PEG11-NHS carbonate ester (CAS: 2353409-91-1) is a versatile bioconjugation reagent that combines an azide group and an NHS (N-hydroxysuccinimide) ester. This compound is utilized primarily in the field of bioconjugation for labeling and imaging biomolecules, as well as in drug delivery systems. The azide group allows for click chemistry applications, particularly with alkyne-functionalized biomolecules, while the NHS ester facilitates the formation of stable amide bonds with amino groups in proteins and other biological molecules.
- Molecular Weight : 993 g/mol
- Chemical Formula : C42H68N6O21
- Purity : ≥95%
- Storage Conditions : -20°C
The biological activity of this compound is primarily attributed to its ability to participate in bioorthogonal reactions. The azide group can react with alkynes via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (SPAAC), forming stable triazole linkages. This reaction is pivotal in bioconjugation strategies for the attachment of various biomolecules, including proteins, peptides, and nucleic acids. The NHS ester group reacts with primary amines to form stable amide bonds, facilitating the conjugation of small molecules or proteins to larger constructs.
Applications in Research
- Bioconjugation : The compound serves as a linker for attaching therapeutic agents to antibodies or other proteins, enhancing their pharmacokinetic properties.
- Imaging : It is employed in the labeling of biomolecules for imaging studies using fluorescence or radioactivity.
- Drug Delivery Systems : By conjugating drugs to targeting moieties via this linker, researchers can improve the specificity and efficacy of treatments.
Study 1: Click Chemistry Applications
A study demonstrated the successful use of this compound in conjugating gold nanoparticles (AuNPs) to antibodies through click chemistry. The results indicated that approximately 10% of PEG chains on the AuNPs were accessible for labeling, leading to enhanced accumulation in tumor tissues over time due to the enhanced permeability and retention (EPR) effect .
Study 2: Esterase Activity Investigation
Research into the stability and release kinetics of esterified compounds indicated that this compound can be cleaved by mammalian esterases. This property was characterized using a Förster resonance energy transfer (FRET) assay, which revealed that esterase activity could facilitate the release of conjugated drugs in target tissues .
Study 3: Biodistribution Studies
Biodistribution studies utilizing this compound showed improved tumor-to-blood ratios in animal models when used for radiolabeling antibodies. The data suggested that radioactivity was effectively cleared from the bloodstream while accumulating in tumor sites, highlighting its potential for targeted therapy .
Data Table: Comparison of Bioconjugation Reagents
Property | This compound | Other Bioconjugation Reagents |
---|---|---|
Molecular Weight | 993 g/mol | Varies |
Reactive Groups | Azide, NHS | Various |
Stability | Stable under physiological conditions | Varies |
Bioorthogonal Reaction Type | Click Chemistry | Various |
Typical Applications | Drug delivery, imaging | Drug delivery, diagnostics |
Properties
IUPAC Name |
1-[4-[4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl (2,5-dioxopyrrolidin-1-yl) carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H68N6O21/c1-34(68-42(52)69-47-40(50)5-6-41(47)51)35-32-37(55-2)38(33-36(35)48(53)54)67-9-3-4-39(49)44-7-10-56-12-14-58-16-18-60-20-22-62-24-26-64-28-30-66-31-29-65-27-25-63-23-21-61-19-17-59-15-13-57-11-8-45-46-43/h32-34H,3-31H2,1-2H3,(H,44,49) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWNHKFTJAJEBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])OC)OC(=O)ON2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H68N6O21 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
993.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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